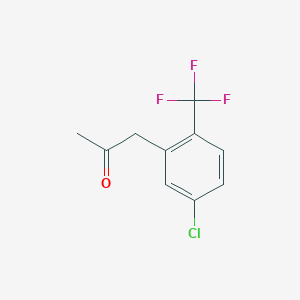
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes chloromethyl and difluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloromethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing and electron-donating groups in the molecule can result in unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11ClF2O |
|---|---|
Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)2-8-3-9(6-12)5-10(4-8)11(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
UMEYYZIUHVXTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)C(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium (4S)-4-[(4-{[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanoate](/img/structure/B14058098.png)
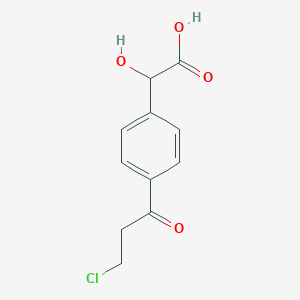
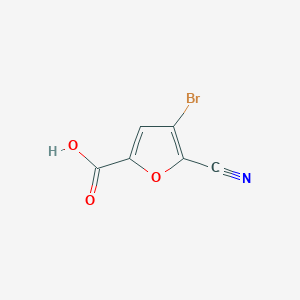
![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)

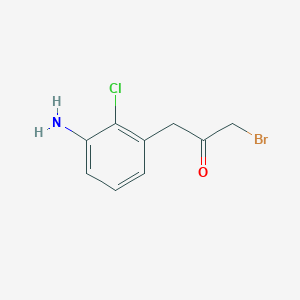
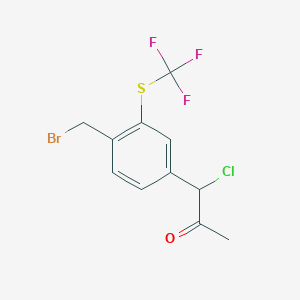
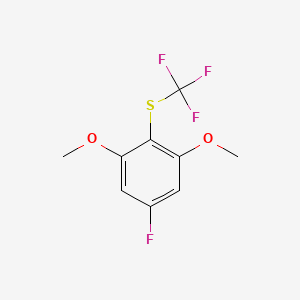

![(3AS,4S,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B14058174.png)
![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)
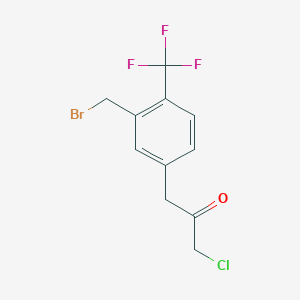
![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
